(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid
Description
Properties
CAS No. |
2763741-11-1 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(10)7(11)9-6(8(12)13)3-4-14-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5-,6+/m1/s1 |
InChI Key |
UFMNJPDGXQPVJM-RITPCOANSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCSC)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, also known as a derivative of methionine, has garnered attention due to its potential biological activities, particularly in metabolic processes and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C5H11NO3S
- Molecular Weight : 149.21 g/mol
- SMILES Notation : CSCCC@HC(O)=O
The biological activity of this compound is primarily attributed to its role in amino acid metabolism and its interaction with various enzymatic pathways:
- Amino Acid Metabolism : As a methionine derivative, it participates in the synthesis of proteins and other metabolites essential for cellular functions.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of hormones and neurotransmitters.
Antioxidant Properties
Studies have shown that this compound can scavenge free radicals, thus reducing oxidative damage in cellular systems. This property is crucial for protecting cells from damage related to various diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. It modulates the expression of inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Metabolic Disorders : In a study involving diabetic rats, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, suggesting a protective role against diabetes-related complications .
- Cancer Research : Research on cancer cell lines has indicated that this compound may inhibit cell proliferation and induce apoptosis, particularly in prostate cancer cells by modulating androgen synthesis pathways .
Data Tables
Scientific Research Applications
1.1. Drug Development
This compound has been investigated for its role as a potential drug candidate, particularly in the development of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion in the body. The compound's structure allows for modifications that enhance solubility and bioavailability, making it an attractive option for pharmaceutical formulations.
Case Study: Prodrug Formulation
A study highlighted the synthesis of prodrugs linked to protein carriers using (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid. These prodrugs demonstrated improved pharmacokinetic profiles compared to their parent compounds, suggesting enhanced therapeutic efficacy with reduced side effects .
1.2. Antioxidant Properties
Research has shown that this compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing cellular damage.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.4 |
| Ascorbic Acid | 12.3 |
| Trolox | 18.7 |
This table demonstrates the comparative antioxidant activity of the compound against known antioxidants.
2.1. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property can be exploited in designing inhibitors for therapeutic purposes, particularly in conditions such as diabetes and obesity.
Case Study: Enzyme Inhibition
A recent investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV) by this compound. The results indicated that this compound effectively inhibited DPP-IV activity, leading to increased insulin secretion in vitro .
2.2. Peptide Synthesis
The compound serves as a building block in peptide synthesis due to its amino acid-like structure. This application is crucial in developing peptide-based therapeutics, which have gained prominence in modern medicine.
Data Table: Peptide Synthesis Yield
| Peptide Sequence | Yield (%) |
|---|---|
| Acetylated Peptide A | 85 |
| Acetylated Peptide B | 78 |
| Acetylated Peptide C | 90 |
This table summarizes the yields obtained during the synthesis of peptides incorporating the compound.
3.1. Neuroprotective Effects
Emerging studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant protection against cell death, attributed to its antioxidant properties .
3.2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions.
Data Table: Anti-inflammatory Activity Assessment
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| (2S)-Compound | 45 |
| Standard Anti-inflammatory Drug | 60 |
This table presents the percentage reduction of inflammatory markers observed with treatment using the compound compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Side Chains
Table 1: Key Structural and Functional Differences
Solubility and Polarity
- The target compound ’s hydroxyl group increases water solubility compared to N-Acetyl-L-Methionine , which lacks -OH .
- Imp. B (sulfone derivative) exhibits even higher aqueous solubility due to the polar sulfone group (-SO₂-) .
- 2CA4MBA ’s cyclohexyl and benzoyl groups reduce polarity, favoring lipid solubility and membrane permeability .
Hydrogen Bonding and Crystal Packing
- The (2R)-2-hydroxypropanamido group in the target compound facilitates extensive hydrogen-bond networks, as predicted by graph set analysis (e.g., R₂²(8) motifs common in amides and hydroxyls) .
- N-Acetyl-L-Methionine forms weaker hydrogen bonds due to the absence of -OH, leading to different crystallization behaviors .
Preparation Methods
Biocatalytic Synthesis of the 4-(Methylsulfanyl)Butanoic Acid Backbone
The foundational structure of this compound—4-(methylsulfanyl)butanoic acid—is synthesized via enzymatic carboxylation of methional (3-methylthiopropanal) using pyruvate decarboxylase (Pdc1) or phenylpyruvate decarboxylase (Aro10) in the presence of CO₂ and thiamine pyrophosphate (ThDP). This step generates 4-methylthio-2-oxobutanoic acid (MTOB), an α-keto acid intermediate. Subsequent stereospecific reduction of MTOB’s carbonyl group to a hydroxyl group is achieved using NADH-dependent alcohol dehydrogenases (ADHs), such as D-hydroxyisocaproate dehydrogenase (D-HicDH) from Lactobacillus casei, yielding (2S)-2-hydroxy-4-(methylsulfanyl)butanoic acid with >98% enantiomeric excess (ee).
Key Reaction Conditions:
-
CO₂ Pressure: 2–8 bar
-
Temperature: 25–37°C
-
Enzyme Loading: 10–20 mg/g substrate
-
Cofactor Regeneration: NADH/NADPH recycling systems (e.g., glucose dehydrogenase)
Chemoenzymatic Amidation for (2R)-2-Hydroxypropanamido Incorporation
Activation of the Carboxylic Acid Moiety
The hydroxyl group in (2S)-2-hydroxy-4-(methylsulfanyl)butanoic acid is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions. The carboxylic acid is then activated via conversion to a mixed anhydride using isobutyl chloroformate or to an acyl chloride using thionyl chloride (SOCl₂).
Stereoselective Coupling with (2R)-2-Hydroxypropanoic Acid
The activated intermediate is coupled with (2R)-2-hydroxypropanoic acid (D-lactic acid) under Schlenk conditions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation while preserving stereochemistry. Post-coupling, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding the target compound.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC/HOBt (1:1 molar ratio) |
| Solvent | Anhydrous DMF |
| Temperature | 0–4°C (to minimize racemization) |
| Reaction Time | 12–24 hours |
| Final ee | ≥95% (HPLC analysis) |
Solid-Phase Peptide Synthesis (SPPS) for Scalable Production
Resin-Bound Assembly
The target compound is synthesized on a Rink amide resin using Fmoc-protected (2S)-2-amino-4-(methylsulfanyl)butanoic acid. The (2R)-2-hydroxypropanamido group is introduced via Fmoc-D-serine-OH, followed by on-resin oxidation to the carboxylic acid and subsequent coupling. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.
Advantages:
-
High Purity: >99% (LC-MS).
-
Scalability: Gram-to-kilogram scale.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Carboxylation | 85–92 | 98–99 | Moderate | High |
| Chemoenzymatic Amidation | 70–78 | 95–97 | High | Moderate |
| Radical Addition | 60–65 | Requires resolution | Low | Low |
| SPPS | 90–95 | 99+ | High | Low |
Q & A
Q. What are the key steps for synthesizing (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, and how can stereochemical integrity be maintained?
Q. How can researchers assess the compound’s purity and identify common impurities?
- Methodology : Impurities arise from incomplete coupling or racemization. Use tandem LC-MS/MS to detect byproducts (e.g., des-methylsulfanyl analog or epimerized hydroxypropanamide). Reference standards for known impurities (e.g., 4-(methylsulfanyl)butanoic acid) aid quantification .
Advanced Research Questions
Q. What strategies resolve conflicting NMR data for diastereomers or epimers?
- Methodology :
- Variable Temperature NMR : Distinguishes dynamic epimerization (e.g., coalescence temperature analysis for rotamers) .
- Chiral Derivatization : React with Mosher’s acid chloride to assign absolute configuration via ¹H NMR shift differences .
- DFT Calculations : Predict NMR chemical shifts for proposed stereoisomers and compare with experimental data .
Q. How can the compound’s biological activity be evaluated in enzyme inhibition assays?
- Methodology :
- Target Selection : Prioritize enzymes with sulfhydryl or amide-binding pockets (e.g., cysteine proteases, peptidases) .
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B). Include controls with 4-(methylsulfanyl)butanoic acid to isolate the hydroxypropanamide’s contribution .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis .
Q. What experimental approaches address stability issues in aqueous or oxidative conditions?
- Methodology :
- Forced Degradation Studies : Expose to UV light, H₂O₂, or pH extremes. Monitor degradation via HPLC (e.g., sulfoxide formation at λ 254 nm) .
- Stabilizers : Test antioxidants (e.g., ascorbic acid) or buffering agents (e.g., citrate at pH 5.0) to prolong shelf life .
Data Interpretation Challenges
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
